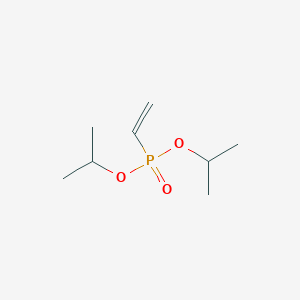
Diisopropyl vinylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl vinylphosphonate is an organophosphorus compound that contains a vinyl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropyl vinylphosphonate can be synthesized through various methods. One common method involves the reaction of vinylphosphonic acid with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80°C . Another method involves the free-radical polymerization of vinylphosphonic acid in different solvents, using bromotrichloromethane as a chain transfer agent to control the molecular weight of the resulting polymer .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl vinylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an alkyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alkylphosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diisopropyl vinylphosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diisopropyl vinylphosphonate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long chains that contribute to the material’s properties. The phosphonate moiety can interact with metal ions, enhancing the compound’s flame retardant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl vinylphosphonate
- Dimethyl vinylphosphonate
- Vinylphosphonic acid
Comparison
Diisopropyl vinylphosphonate is unique due to its specific isopropyl groups, which impart distinct chemical and physical properties compared to its analogs. For example, diethyl vinylphosphonate and dimethyl vinylphosphonate have different solubility and reactivity profiles due to their varying alkyl groups .
Eigenschaften
CAS-Nummer |
4472-27-9 |
|---|---|
Molekularformel |
C8H17O3P |
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
2-[ethenyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H17O3P/c1-6-12(9,10-7(2)3)11-8(4)5/h6-8H,1H2,2-5H3 |
InChI-Schlüssel |
SIXWLMJAXPTYJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C=C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
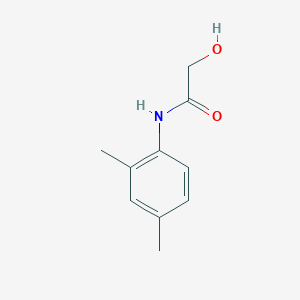
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
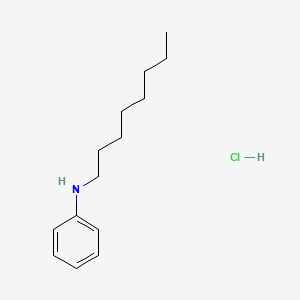
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
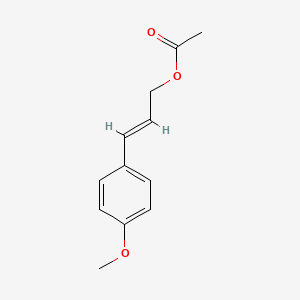
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
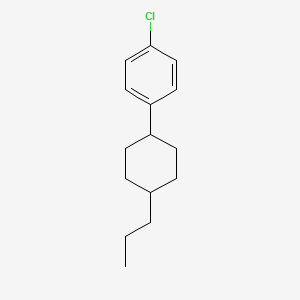
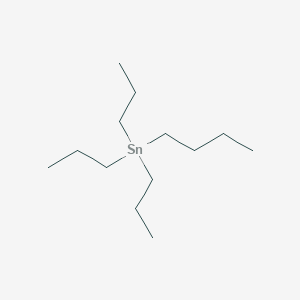
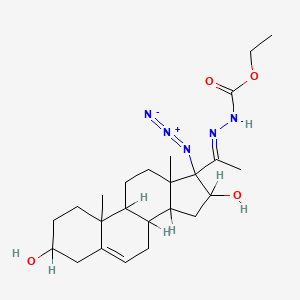
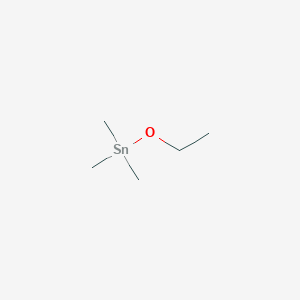
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
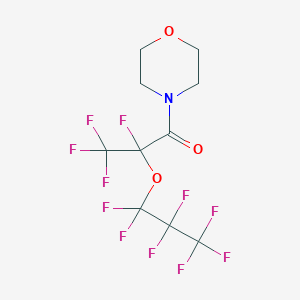
![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
